1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with the molecular formula C18H15IN2O3 and a molecular weight of 434.236 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves several steps, typically starting with the formation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Iodophenyl Group: This step involves the iodination of the phenyl ring, which can be done using iodine and a suitable oxidizing agent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under acidic or basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a different substitution pattern on the quinoline core.
Quinoline-3-carboxamide: This compound lacks the ethyl and iodophenyl groups, leading to different biological activities.
4-Hydroxyquinoline: This simpler compound lacks the carboxamide and iodophenyl groups, resulting in distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
300716-33-0 |
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Molecular Formula |
C18H15IN2O3 |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H15IN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23) |
InChI Key |
ZPWGTUXEOPRRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)I)O |
Origin of Product |
United States |
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